1-methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide
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Overview
Description
1-methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide is a complex organic compound with a molecular formula of C19H24N4O3S . This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole ring, and a methanesulfonyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the piperidine and pyrazole rings separately. These rings are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The piperidine and pyrazole rings may also interact with various biological pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar compounds include other piperidine and pyrazole derivatives, such as:
1-methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide: This compound is unique due to its specific combination of functional groups and ring structures.
Other pyrazole derivatives: These compounds share the pyrazole ring but may have different substituents, leading to varied biological activities.
Piperidine derivatives: These compounds share the piperidine ring but differ in their additional functional groups and overall structure.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-methylsulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-27(25,26)22-12-10-14(11-13-22)19(24)20-18-16-8-5-9-17(16)21-23(18)15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWALUFEFWKBEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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